
(R)-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxy group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the following steps:
Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or other organometallic compounds.
Introduction of the Tert-Butoxy Group: This step involves the protection of the hydroxyl group using tert-butyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it useful for investigating stereospecific reactions and biological processes.
Medicine
In medicine, ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid may have potential applications as a pharmaceutical intermediate. Its unique chemical properties could be leveraged to develop new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the tert-butoxy group can influence the compound’s solubility and stability. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- ®-2-(3-Chlorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(3-Fluorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(3-Methylphenyl)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
属性
分子式 |
C14H17BrO4 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC 名称 |
(2R)-2-(3-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI 键 |
AQGGJHUVXHOZEL-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)Br)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
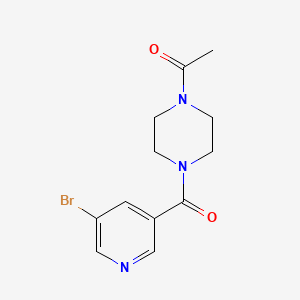
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
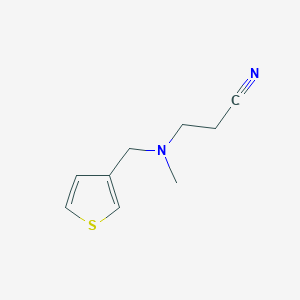
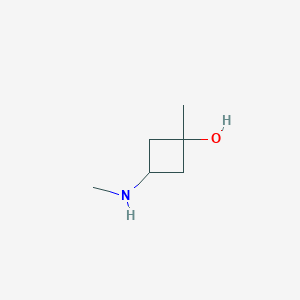
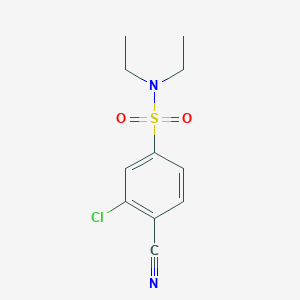
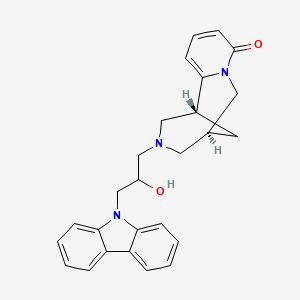
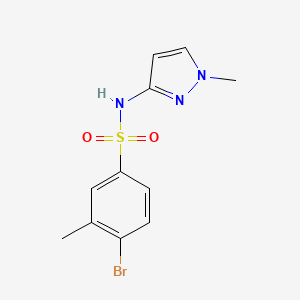
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)
